molecular formula C16H14N6O2 B8336360 N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

Cat. No. B8336360
M. Wt: 322.32 g/mol
InChI Key: PDKJKUVHTCLUJP-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

To a suspension of 4-chloro-5-nitro-2-phenylpyrimidine (800 mg, 3.40 mmol, 1.0 eq) in CHCl3 (20 mL) was added 5-cyclopropyl-1H-pyrazol-3-amine (832 mg, 6.80 mmol, 2.0 eq). The reaction mixture was stirred for 6 hours at 23° C. The precipitate was filtered and recrystallized to give the desired product N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine (Compound 6) (500 mg, 45.7%). LC-MS (m/z): 323.0 [M+H]+. 1H-NMR (300 MHz, DMSO-d6): δ 0.73-0.78 (m, 2H), 0.96-1.01 (m, 2H), 1.96-2.01 (m, 1H), 6.53 (s, 1H), 7.55-7.63 (m, 3H), 8.35-8.38 (m, 2H), 9.33 (s, 1H), 10.26 (s, 1H), 12.50 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:3]=1.[CH:17]1([C:20]2[NH:24][N:23]=[C:22]([NH2:25])[CH:21]=2)[CH2:19][CH2:18]1>C(Cl)(Cl)Cl>[CH:17]1([C:20]2[NH:24][N:23]=[C:22]([NH:25][C:2]3[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=4)[N:3]=3)[CH:21]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
832 mg
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 45.7%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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